MK-2206

Catalog No.
S547947
CAS No.
1032350-13-2
M.F
C25H21N5O
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-2206

CAS Number

1032350-13-2

Product Name

MK-2206

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one

Molecular Formula

C25H21N5O

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31)

InChI Key

ULDXWLCXEDXJGE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MK2206; MK-2206; MK 2206; MK2206 dihydrochloride; MK2206 HCl.

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl

The exact mass of the compound MK-2206 dihydrochloride is 481.14362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-2206 (CAS 1032350-13-2) is a highly potent, orally active, non-ATP-competitive allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B). Unlike traditional catalytic inhibitors, MK-2206 binds to the pleckstrin homology (PH) domain, inducing a conformational change that prevents AKT localization to the plasma membrane and its subsequent activation[1]. It exhibits single-digit nanomolar potency against AKT1 and AKT2, while maintaining a >100-fold selectivity margin against a panel of over 250 off-target kinases . For procurement and assay design, MK-2206 serves as the benchmark allosteric reference compound, offering distinct advantages in solubility, stability in anhydrous DMSO, and the critical ability to block AKT signaling without triggering the paradoxical hyperphosphorylation commonly associated with ATP-competitive alternatives [2].

Substituting MK-2206 with an ATP-competitive AKT inhibitor (such as AZD5363/Capivasertib) or an older alkylphospholipid (like Perifosine) fundamentally alters assay mechanics and data interpretation. Because ATP-competitive inhibitors block the catalytic site but leave the PH domain accessible, they frequently induce a paradoxical hyperphosphorylation of AKT at Thr308 and Ser473, confounding downstream signaling readouts and promoting compensatory survival pathways [1]. Furthermore, the highly conserved nature of the ATP-binding pocket across the kinome means that catalytic inhibitors carry a significantly higher risk of off-target kinase inhibition compared to MK-2206, which targets the less conserved PH domain [2]. Selecting MK-2206 is therefore strictly necessary for workflows requiring clean, allosteric suppression of AKT without triggering compensatory hyperphosphorylation or off-target kinome cross-reactivity [3].

Prevention of Paradoxical AKT Hyperphosphorylation

In head-to-head comparative studies in breast cancer cell lines, the ATP-competitive AKT inhibitor AZD5363 induced a paradoxical increase in phosphorylated AKT (pAKT) levels, a known compensatory mechanism that can promote cancer cell survival. In contrast, the allosteric inhibitor MK-2206 not only avoided this hyperphosphorylation but actively decreased pAKT levels. Furthermore, co-treatment with 0.5 µM MK-2206 was shown to successfully attenuate the AZD5363-induced surge in pAKT [1].

Evidence DimensionPhosphorylated AKT (pAKT) levels
Target Compound DataMK-2206 (Decreases pAKT; blocks compensatory hyperphosphorylation)
Comparator Or BaselineAZD5363 (Induces paradoxical pAKT increase)
Quantified DifferenceDivergent phosphorylation response (suppression vs. hyperphosphorylation)
ConditionsHs578T breast cancer cells, 24-48 hour treatment (20 µM AZD5363 vs 0.5 µM MK-2206)

Essential for researchers who need to cleanly suppress AKT signaling without triggering confounding compensatory phosphorylation pathways.

Kinome Selectivity and Off-Target Avoidance

Because MK-2206 binds to the pleckstrin homology (PH) domain rather than the highly conserved ATP-binding pocket, it exhibits superior kinome selectivity compared to standard ATP-competitive inhibitors. Profiling against a panel of 250 protein kinases demonstrated that MK-2206 possesses greater than 100-fold selectivity for AKT over off-target kinases, exhibiting no significant inhibitory activity against the broader kinome [1].

Evidence DimensionKinase selectivity margin
Target Compound DataMK-2206 (>100-fold selectivity for AKT; 0/250 off-target kinases inhibited)
Comparator Or BaselineATP-competitive inhibitors (Broad kinome cross-reactivity due to conserved ATP pocket)
Quantified Difference>100-fold reduction in off-target kinase binding
ConditionsCell-free kinase profiling assay panel (250+ kinases)

Minimizes false positives and off-target toxicity in phenotypic screens, ensuring observed effects are strictly AKT-dependent.

Isoform-Specific Potency for AKT1 and AKT2

MK-2206 provides highly potent, single-digit nanomolar inhibition of the primary AKT isoforms implicated in metabolic and oncogenic signaling. In cell-free assays using purified human recombinant enzymes, MK-2206 demonstrated IC50 values of 5-8 nM for AKT1 and 12 nM for AKT2. It is approximately 5 to 13-fold less potent against AKT3 (IC50 = 65 nM), providing a valuable differential potency profile for isoform-specific target validation compared to older, less potent pan-kinase inhibitors .

Evidence DimensionBiochemical IC50
Target Compound DataMK-2206 (AKT1: 5-8 nM, AKT2: 12 nM, AKT3: 65 nM)
Comparator Or BaselineGeneric pan-kinase inhibitors (Micromolar potency, lack of isoform differentiation)
Quantified DifferenceSingle-digit nanomolar potency with specific AKT1/2 preference
ConditionsCell-free assay using purified human recombinant AKT1, AKT2, and AKT3

Allows researchers to use lower compound concentrations, reducing solvent toxicity and enabling precise titration for AKT1/2-dominant pathways.

Stock Solution Processability and Solvent Compatibility

The practical utility of MK-2206 in high-throughput environments depends heavily on its solvent compatibility. While sparingly soluble in aqueous buffers (<0.2 mg/mL), MK-2206 exhibits excellent solubility in anhydrous DMSO, reaching concentrations in excess of 10 mg/mL (approx. 20 mM) with mild warming. For in vivo or complex in vitro formulations, initial dissolution in DMSO or DMF followed by rapid dilution in aqueous buffers or lipid carriers is required to prevent precipitation .

Evidence DimensionMaximum solubility
Target Compound DataMK-2206 in DMSO (>10 mg/mL / >20 mM)
Comparator Or BaselineMK-2206 in aqueous buffer (<0.2 mg/mL)
Quantified Difference>50-fold increase in solubility using organic solvents
ConditionsStandard laboratory preparation (DMSO vs. PBS/Water) at room temperature/37°C

Dictates mandatory procurement of anhydrous DMSO and specific formulation protocols to ensure reproducibility and avoid compound precipitation in automated screening.

Allosteric vs. Catalytic AKT Pathway Deconvolution

Because MK-2206 avoids the paradoxical hyperphosphorylation of Thr308/Ser473 seen with ATP-competitive inhibitors like AZD5363, it is the benchmark reagent for cleanly dissecting AKT-dependent downstream signaling (e.g., FOXO3a, GSK3β, and mTORC1) without triggering compensatory feedback loops [1].

High-Fidelity Phenotypic Screening

Due to its >100-fold selectivity margin and lack of binding to the highly conserved ATP pocket, MK-2206 is the preferred AKT inhibitor for phenotypic assays where off-target kinome cross-reactivity would otherwise confound cell viability or differentiation readouts [2].

Combination Therapy Modeling

MK-2206 is widely procured for in vitro and in vivo combination studies (e.g., with MEK inhibitors, topoisomerase inhibitors, or standard chemotherapeutics) because its distinct allosteric mechanism synergizes effectively without overlapping competitive binding toxicities.

Isoform-Biased Target Validation

With single-digit nanomolar potency against AKT1 and AKT2, but lower potency against AKT3, MK-2206 is utilized in dose-titration studies to differentiate the roles of specific AKT isoforms in metabolic regulation and tumor survival .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

407.17461031 Da

Monoisotopic Mass

407.17461031 Da

Heavy Atom Count

31

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51HZG6MP1K

Wikipedia

MK-2206

Dates

Last modified: 08-15-2023
1: Meng J, Majidi M, Fang B, Ji L, Bekele BN, Minna JD, Roth JA. The tumor suppressor gene TUSC2 (FUS1) sensitizes NSCLC to the AKT inhibitor MK2206 in LKB1-dependent manner. PLoS One. 2013 Oct 17;8(10):e77067. doi: 10.1371/journal.pone.0077067. eCollection 2013. PubMed PMID: 24146957; PubMed Central PMCID: PMC3798310.
2: Ding W, Shanafelt TD, Lesnick CE, Erlichman C, Leis JF, Secreto C, Sassoon TR, Call TG, Bowen DA, Conte M, Kumar S, Kay NE. Akt inhibitor MK2206 selectively targets CLL B-cell receptor induced cytokines, mobilizes lymphocytes and synergizes with bendamustine to induce CLL apoptosis. Br J Haematol. 2013 Sep 20. doi: 10.1111/bjh.12564. [Epub ahead of print] PubMed PMID: 24111951.
3: Liu R, Liu D, Xing M. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells. J Clin Endocrinol Metab. 2012 Feb;97(2):E173-82. doi: 10.1210/jc.2011-1054. Epub 2011 Nov 16. PubMed PMID: 22090271; PubMed Central PMCID: PMC3275354.
4: Liu R, Liu D, Trink E, Bojdani E, Ning G, Xing M. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway. J Clin Endocrinol Metab. 2011 Apr;96(4):E577-85. doi: 10.1210/jc.2010-2644. Epub 2011 Feb 2. PubMed PMID: 21289267; PubMed Central PMCID: PMC3070256.

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